N,N'-Bis-(4-phenoxyphenyl)isophthalamide
Description
N,N'-Bis-(4-phenoxyphenyl)isophthalamide is a synthetic aromatic polyamide derivative characterized by a central isophthalamide core flanked by two 4-phenoxyphenyl substituents.
Properties
Molecular Formula |
C32H24N2O4 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-N,3-N-bis(4-phenoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H24N2O4/c35-31(33-25-14-18-29(19-15-25)37-27-10-3-1-4-11-27)23-8-7-9-24(22-23)32(36)34-26-16-20-30(21-17-26)38-28-12-5-2-6-13-28/h1-22H,(H,33,35)(H,34,36) |
InChI Key |
MDLDFYRFWPNAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) N,N'-Bis-(2-mercaptoethyl)isophthalamide (NBMI)
- Structure: Substituted with thiol-containing ethyl groups instead of phenoxyphenyl groups.
- Applications : Demonstrated efficacy as a lipophilic chelator for heavy metals (e.g., mercury) due to its ability to penetrate cell membranes and bind intracellular toxins. In clinical trials, 300 mg NBMI reduced physical fatigue by 56% in mercury-exposed individuals and lowered urinary mercury levels by 13% compared to placebo, though creatinine-adjusted effects were insignificant .
- Key Difference: The thiol groups in NBMI enable strong covalent binding to metals, whereas the phenoxyphenyl groups in the target compound likely prioritize hydrophobic interactions over direct chelation .
(b) N1,N3-Bis(4-methoxyphenyl)isophthalamide
- Structure: Methoxy groups replace phenoxy groups.
- Such derivatives are often explored in polymer synthesis but lack documented chelation activity .
(c) N,N'-Bis-(3-acetoxy-phenyl)-isophthalamide
- Structure : Acetoxy groups enhance steric bulk and polarity.
- Applications: Used in anion-binding hyperbranched polymers, highlighting the versatility of isophthalamide scaffolds in materials engineering. The phenoxyphenyl variant may exhibit superior thermal stability due to reduced ester group reactivity .
Performance in Chelation Therapy
- NBMI vs. Traditional Chelators (DMSA/DMPS): NBMI’s lipophilicity allows tissue penetration, whereas DMSA/DMPS are water-soluble and primarily target extracellular metals. In a randomized trial, NBMI reduced urinary mercury by 13% vs. The target compound’s lack of thiol groups likely limits its utility in metal detoxification compared to NBMI .
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